molecular formula C8H3ClF4N2 B13430500 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13430500
M. Wt: 238.57 g/mol
InChI Key: RLOKAVHMHCGFNJ-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 4-chloro-5-fluoro-2-nitroaniline with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro groups at positions 4 and 5 undergo nucleophilic and electrophilic substitution, with the chloro group being more reactive due to reduced steric hindrance and electronic effects from the trifluoromethyl group.

Key Reactions:

  • Nucleophilic Aromatic Substitution (SNAr) :
    Replacement of the chlorine atom with amines, thiols, or alkoxides under basic conditions. For example:

    C8H3ClF4N2+NH3EtOH, 80°CC8H3F4N3+HCl\text{C}_8\text{H}_3\text{ClF}_4\text{N}_2 + \text{NH}_3 \xrightarrow{\text{EtOH, 80°C}} \text{C}_8\text{H}_3\text{F}_4\text{N}_3 + \text{HCl}

    Yields range from 70–85% depending on solvent and catalyst .

  • Electrophilic Substitution :
    Limited reactivity due to electron-deficient aromatic ring. Fluorine at position 5 can participate in directed ortho-metallation (DoM) using strong bases like LDA, enabling functionalization at position 6 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging halogen substituents for bond formation.

Examples:

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CBiaryl derivatives at position 465–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-Amino-substituted benzimidazoles82%

Functional Group Transformations

The trifluoromethyl group enhances stability but can undergo selective reduction under harsh conditions:

Reduction:

  • Hydrogenolysis :

    C8H3ClF4N2+H2Pd/C, EtOHC8H4ClF3N2+HF\text{C}_8\text{H}_3\text{ClF}_4\text{N}_2 + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{C}_8\text{H}_4\text{ClF}_3\text{N}_2 + \text{HF}

    Achieves partial reduction of the trifluoromethyl group to CHF₂ with 55% selectivity .

Cyclization and Heterocycle Formation

The benzimidazole core serves as a scaffold for synthesizing fused heterocycles:

Reaction with Aldehydes:

In the presence of NaHSO₃, condensation with aromatic aldehydes yields 2-aryl-substituted derivatives:

C8H3ClF4N2+ArCHODMF, 120°CC15H8ClF4N2O+H2O\text{C}_8\text{H}_3\text{ClF}_4\text{N}_2 + \text{ArCHO} \xrightarrow{\text{DMF, 120°C}} \text{C}_{15}\text{H}_8\text{ClF}_4\text{N}_2\text{O} + \text{H}_2\text{O}

Reported yields: 60–75% .

Biological Derivatization

Modifications enhance pharmacological activity:

Antimicrobial Derivatives:

Derivative Modification Activity (IC₅₀, µg/mL) Reference
4-(Piperazin-1-yl)Suzuki coupling7 µM (HCT-116)
6-(Benzo[d] dioxol-5-yloxy)SNAr with catechol0.006 µg/mL (Giardia)

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (25°C, 24 h) .

  • Photodegradation : Undergoes defluorination under UV light (λ = 254 nm) in acetonitrile, forming 4-chloro-2-(trifluoromethyl)-1H-benzimidazole .

Scientific Research Applications

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 4-Chloro-5-fluoro-2-methoxypyrimidine

Uniqueness

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biological Activity

4-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by various studies and data tables.

Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzimidazole core substituted with chlorine, fluorine, and trifluoromethyl groups. The presence of these electronegative substituents contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzimidazole have shown promising activity against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus50
This compoundE. coli25

Studies have demonstrated that certain derivatives can achieve MIC values comparable to or better than standard antibiotics like ciprofloxacin and ampicillin. For example, derivatives with similar structures have shown MIC values ranging from 6.25 to 12.5 µmol/mL against E. coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with several studies highlighting their ability to inhibit cancer cell proliferation through various mechanisms.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compoundMCF-7 (breast cancer)15.63Induces apoptosis via p53 activation
This compoundHeLa (cervical cancer)10.38Inhibits tubulin polymerization

The compound has been shown to induce G2/M cell cycle arrest and exhibit cytotoxic effects against multiple cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic effects, particularly against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Research has identified significant potency in some derivatives compared to standard treatments.

CompoundParasiteIC50 (µM)Reference
This compoundT. vaginalis<1More potent than metronidazole
This compoundPlasmodium falciparum (malaria)6.12Moderate activity against W2 strain

These findings highlight the potential of this compound in treating parasitic infections, particularly in cases where existing treatments are ineffective.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

Case Studies

Several case studies have been documented that explore the efficacy of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study involving a series of benzimidazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, providing insights into their potential as new antibiotics .
  • Cancer Treatment : Clinical trials evaluating the use of benzimidazole-based compounds in combination therapies for various cancers have shown enhanced efficacy compared to monotherapy approaches .
  • Antiparasitic Applications : Research into the use of benzimidazoles for treating resistant strains of protozoan parasites has yielded promising results, indicating their potential as alternative treatments .

Properties

Molecular Formula

C8H3ClF4N2

Molecular Weight

238.57 g/mol

IUPAC Name

4-chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

RLOKAVHMHCGFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Cl)F

Origin of Product

United States

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